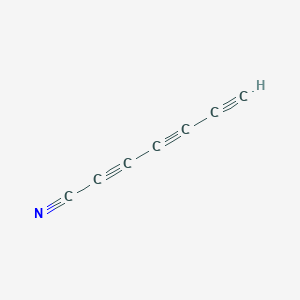
N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide: is an organic compound characterized by the presence of a formamide group attached to a 1,3-dihydroxy-2-methylpropan-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide typically involves the reaction of 1,3-dihydroxy-2-methylpropan-2-amine with formic acid or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The formamide group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as halides or esters.
Applications De Recherche Scientifique
Chemistry: N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties, making it a valuable compound in drug discovery.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions, including its role as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The hydroxyl groups can participate in various biochemical pathways, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1,3-Dihydroxy-2-methylpropan-2-amine: A precursor in the synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)formamide.
N-(1,3-Dihydroxy-2-methylpropan-2-yl)acetamide: A structurally similar compound with an acetamide group instead of a formamide group.
Uniqueness: this compound is unique due to the presence of both hydroxyl and formamide groups in its structure. This combination allows for diverse chemical reactivity and potential applications in various fields. Its ability to form hydrogen bonds and participate in multiple reaction pathways distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
66671-84-9 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
N-(1,3-dihydroxy-2-methylpropan-2-yl)formamide |
InChI |
InChI=1S/C5H11NO3/c1-5(2-7,3-8)6-4-9/h4,7-8H,2-3H2,1H3,(H,6,9) |
Clé InChI |
IOJDOGFFOQYAQB-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(CO)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)

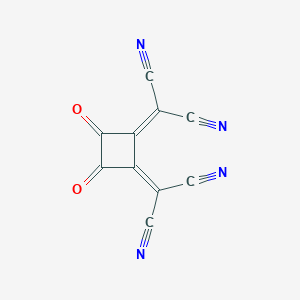
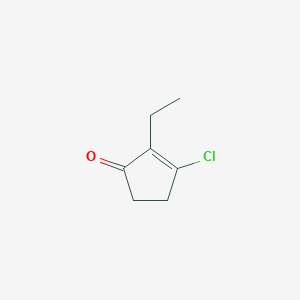


![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
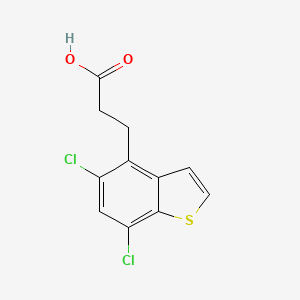
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)
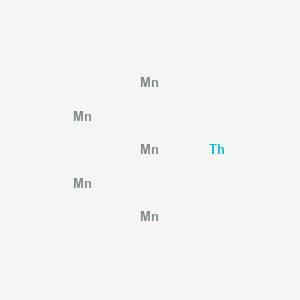
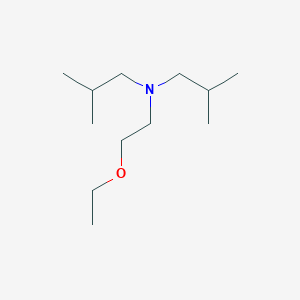
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)
